4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole
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Overview
Description
4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromine atom, a methoxy group, and an oxanyl group attached to the pyrazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Oxanyl group attachment: The oxanyl group can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromine atom or the pyrazole ring, potentially yielding debrominated or hydrogenated products.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Debrominated pyrazole, hydrogenated pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug development: Its structural features may make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
Material science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxy-1H-pyrazole: Lacks the oxanyl group, which may affect its reactivity and biological activity.
3-methoxy-1-(oxan-2-yl)-1H-pyrazole: Lacks the bromine atom, potentially altering its chemical properties and reactivity.
4-bromo-1-(oxan-2-yl)-1H-pyrazole: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of the bromine, methoxy, and oxanyl groups in 4-bromo-3-methoxy-1-(oxan-2-yl)-1H-pyrazole imparts unique chemical and biological properties that distinguish it from similar compounds. These functional groups can influence its reactivity, solubility, and potential interactions with biological targets, making it a compound of interest for various scientific research applications.
Properties
CAS No. |
2763780-70-5 |
---|---|
Molecular Formula |
C9H13BrN2O2 |
Molecular Weight |
261.1 |
Purity |
0 |
Origin of Product |
United States |
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